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Compound of Interest

Compound Name: Ribocil B

Cat. No.: B560550 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung
Ribocil B ist ein potenter und selektiver synthetischer Inhibitor des Flavinmononukleotid

(FMN)-Riboschalters in Bakterien. Seine Entdeckung markiert einen wichtigen Meilenstein in

der Identifizierung von niedermolekularen Wirkstoffen, die auf nicht-kodierende RNA-Strukturen

abzielen, und eröffnet neue Wege für die Entwicklung von Antibiotika. Dieses Dokument bietet

einen detaillierten technischen Überblick über die Entdeckung, den Wirkmechanismus, die

Synthese, quantitative Aktivitätsdaten und die wichtigsten experimentellen Protokolle, die bei

der Charakterisierung von Ribocil B verwendet wurden.

Entdeckung von Ribocil B
Die Entdeckung von Ribocil B war das Ergebnis eines gezielten phänotypischen Screenings

zur Identifizierung von Inhibitoren des Riboflavin-Biosynthesewegs in Escherichia coli.[1][2][3]

Phänotypisches Screening: Ein Screening einer Bibliothek von 57.000 synthetischen

niedermolekularen Verbindungen wurde durchgeführt, um Substanzen zu identifizieren, deren

antibakterielle Aktivität durch die Supplementierung mit Riboflavin aufgehoben wird.[1][3] Aus

diesem Screening ging eine einzige Verbindung hervor, die später als "Ribocil" bezeichnet

wurde.[1]
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Identifizierung des aktiven Enantiomers: Die anfänglich identifizierte Ribocil-Verbindung war ein

razemisches Gemisch.[1][2] Durch die Auftrennung der Enantiomere wurden Ribocil A (das R-

Enantiomer) und Ribocil B (das S-Enantiomer) isoliert.[1][2] Nachfolgende Tests zeigten, dass

Ribocil B fast die gesamte wachstumshemmende und die Hemmung der Riboflavin-Synthese

betreffende Aktivität ausmachte.[1]

Zielidentifizierung: Um den molekularen Wirkmechanismus von Ribocil aufzuklären, wurden

resistente Mutanten von E. coli isoliert und deren Genome sequenziert.[3]

Bemerkenswerterweise fanden sich alle für die Resistenz verantwortlichen Mutationen nicht in

den kodierenden Bereichen der Riboflavin-Biosynthesegene, sondern im FMN-Riboswitch, der

sich 5' des ribB-Gens befindet.[1][3] Dies deutete stark darauf hin, dass der FMN-Riboswitch

das direkte Ziel von Ribocil ist.[1]

Wirkmechanismus
Ribocil B fungiert als synthetisches Mimeticum des natürlichen Liganden des FMN-

Riboschalters, des Flavinmononukleotids (FMN).[1][2][3] Obwohl es strukturell von FMN

verschieden ist, bindet es hochselektiv an die Aptamer-Domäne des FMN-Riboschalters.[1][3]

Diese Bindung induziert eine Konformationsänderung in der RNA-Struktur, die zur Bildung

einer Terminator-Struktur führt. Dies wiederum unterdrückt die Expression des

nachgeschalteten ribB-Gens, das für ein Schlüsselenzym in der Riboflavin-Biosynthese kodiert.

[1][2] Die daraus resultierende Verarmung an zellulärem Riboflavin, FMN und Flavin-Adenin-

Dinukleotid (FAD) hemmt das Bakterienwachstum.[1]
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Signalweg des FMN-Riboschalters und Inhibition durch Ribocil B.

Synthese von Ribocil B
Obwohl eine detaillierte, schrittweise Synthese von Ribocil B in der Primärliteratur nicht

öffentlich zugänglich ist, basieren die Synthesen von Ribocil-Analoga und ähnlichen

Pyrimidinon-Derivaten typischerweise auf mehrstufigen organisch-chemischen Reaktionen.

Diese beinhalten oft den Aufbau des zentralen Pyrimidinon-Ringsystems, gefolgt von

Kupplungsreaktionen zur Einführung der Piperidin- und Thienyl-Substituenten. Die chirale

Trennung des razemischen Endprodukts ist ein entscheidender Schritt, um das biologisch

aktive S-Enantiomer, Ribocil B, zu isolieren.

Quantitative Aktivitätsdaten
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Die biologische Aktivität von Ribocil und seinen Enantiomeren wurde mit verschiedenen

Methoden quantifiziert.

Verbindung Parameter Wert
Methode/Syste
m

Referenz

Ribocil

(razemisch)
IC50 0.3 µM

Reduktion der

Riboflavin-

Spiegel in E. coli

[1][2]

Ribocil

(razemisch)
EC50 0.3 µM

Hemmung der

Reportergen-

Expression (E.

coli)

[1][3]

Ribocil

(razemisch)
KD 13 nM

Bindung an E.

coli FMN-

Riboswitch-

Aptamer-RNA

[1][3]

Ribocil A (R-

Enantiomer)
KD > 10.000 nM

Bindung an

FMN-Riboswitch-

Aptamer-RNA

[4]

Ribocil B (S-

Enantiomer)
KD 6.6 nM

Bindung an

FMN-Riboswitch-

Aptamer-RNA

[4]

Experimentelle Protokolle
Die Entdeckung und Charakterisierung von Ribocil B umfasste mehrere Schlüsselversuche.

Workflow der Entdeckung
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Experimenteller Workflow zur Entdeckung und Zielidentifizierung von Ribocil B.

A. Phänotypisches Screening und Riboflavin-Rescue-
Assay

Grundlegend & explorativ

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b560550?utm_src=pdf-body-img
https://www.benchchem.com/product/b560550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bakterienstamm:E. coli wird in einem Minimalmedium kultiviert, das für das Wachstum

essenziell ist, aber keine exogene Riboflavinquelle enthält.

Compound-Plating: Die Verbindungen aus der chemischen Bibliothek werden in

Mikrotiterplatten vorgelegt.

Inokulation: Die Bakterienkultur wird zu den Platten gegeben. Parallel dazu wird ein

identischer Satz Platten vorbereitet, dem zusätzlich eine definierte Konzentration an

Riboflavin zugesetzt wird.

Inkubation: Die Platten werden bei 37°C inkubiert, um das Bakterienwachstum zu

ermöglichen.

Auswertung: Das Bakterienwachstum wird durch Messung der optischen Dichte (z.B. bei

600 nm) quantifiziert. Verbindungen, die das Wachstum im Standardmedium hemmen, deren

hemmende Wirkung aber im mit Riboflavin supplementierten Medium aufgehoben wird,

werden als Treffer identifiziert.

B. Reportergen-Assay in ganzen Zellen
Konstrukt: Ein Reporterkonstrukt wird erstellt, bei dem der FMN-Riboswitch und seine

Promotorregion vor ein Reportergen (z.B. Green Fluorescent Protein, GFP, oder Luciferase)

kloniert werden.[5]

Transformation: Das Reporterplasmid wird in E. coli transformiert.

Behandlung: Die Bakterienkultur wird mit verschiedenen Konzentrationen von Ribocil B
inkubiert.

Messung: Die Expression des Reportergens wird quantifiziert (z.B. durch Fluoreszenz- oder

Lumineszenzmessung). Eine dosisabhängige Abnahme des Reportersignals zeigt die

Hemmung des Riboschalters an.[5]

C. In-vitro-Bindungsassay (Fluoreszenz-Verdrängung)
RNA-Synthese: Die Aptamer-Domäne des FMN-Riboschalters wird durch In-vitro-

Transkription synthetisiert und aufgereinigt.
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Assay-Setup: Eine Lösung, die das gefaltete RNA-Aptamer und eine sub-sättigende

Konzentration des natürlichen Liganden FMN enthält, wird vorbereitet. Die Bindung von FMN

an die RNA führt zu einer Quenching (Abschwächung) der intrinsischen Fluoreszenz von

FMN.

Titration: Zunehmende Konzentrationen von Ribocil B werden zu der RNA-FMN-Mischung

gegeben.

Messung: Die Fluoreszenz wird nach jeder Zugabe gemessen. Wenn Ribocil B FMN aus

der Bindungstasche verdrängt, wird die FMN-Fluoreszenz entquenscht, was zu einem

Anstieg des Fluoreszenzsignals führt.

Datenanalyse: Aus der Titrationskurve kann die Bindungsaffinität (KD) von Ribocil B
berechnet werden.

D. Murines Sepsis-Modell
Infektion: Mäuse werden intraperitoneal (i.p.) oder intravenös (i.v.) mit einer subletalen Dosis

eines pathogenen E. coli-Stammes infiziert, um eine systemische Infektion (Sepsis) zu

induzieren.[6][7]

Behandlung: Zu definierten Zeitpunkten nach der Infektion werden die Mäuse mit Ribocil B
(oder einem Vehikel als Kontrolle) behandelt, typischerweise durch subkutane oder

intraperitoneale Injektion.

Überwachung: Die Tiere werden auf klinische Anzeichen einer Erkrankung und Mortalität

überwacht.

Endpunktanalyse: Nach einer festgelegten Dauer (z.B. 24 Stunden) werden die Tiere

getötet. Organe (z.B. Milz, Leber) und Blut werden entnommen, um die bakterielle Last

durch Zählung der koloniebildenden Einheiten (KBE) auf Agarplatten zu bestimmen. Eine

signifikante Reduktion der KBE in den mit Ribocil B behandelten Tieren im Vergleich zur

Kontrollgruppe zeigt die In-vivo-Wirksamkeit an.

Schlussfolgerung
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Ribocil B ist ein wegweisendes Beispiel für die erfolgreiche Identifizierung eines

synthetischen, niedermolekularen Wirkstoffs, der selektiv eine funktionelle RNA-Struktur, den

FMN-Riboswitch, hemmt.[3] Die detaillierte Charakterisierung seines Wirkmechanismus und

seiner In-vivo-Wirksamkeit unterstreicht das Potenzial von Riboswitches als eine neue Klasse

von Zielstrukturen für die Entwicklung dringend benötigter antibakterieller Wirkstoffe. Die hier

vorgestellten Methoden und Daten bieten eine solide Grundlage für Forscher, die an der

Entwicklung von RNA-gerichteten Therapeutika arbeiten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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